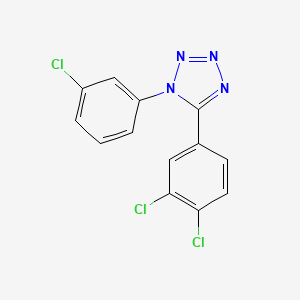
1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole (herein referred to as “Tetraazole”) is a heterocyclic compound belonging to the family of 1,2,3,4-tetraazoles. This compound has a wide range of applications in organic synthesis and scientific research, particularly in the field of medicinal chemistry. Tetraazole is known to have a variety of biological activities and has been studied extensively in recent years.
作用機序
The mechanism of action of Tetraazole is not fully understood. However, it is believed to interact with the active sites of enzymes and other proteins, thereby inhibiting their activity. In addition, Tetraazole has been shown to interact with DNA, RNA, and other biomolecules, which may explain its potential as an anticancer agent.
Biochemical and Physiological Effects
Tetraazole has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that Tetraazole can inhibit the activity of certain enzymes, such as cytochrome P450. In addition, Tetraazole has been shown to interact with DNA, RNA, and other biomolecules, which may explain its potential as an anticancer agent. Furthermore, Tetraazole has been shown to have anti-inflammatory and anti-oxidant properties.
実験室実験の利点と制限
Tetraazole has several advantages for lab experiments. It is relatively easy to synthesize, and can be stored for long periods of time without losing its activity. Furthermore, Tetraazole is relatively inexpensive and is widely available. However, Tetraazole can be toxic in high concentrations, and should be handled with caution. In addition, Tetraazole can react with other compounds, and should be used in a well-ventilated area.
将来の方向性
Given the wide range of applications of Tetraazole, there are many potential future directions for research. One potential direction is to further investigate Tetraazole’s potential as an inhibitor of enzymes and other proteins. Another potential direction is to study the effects of Tetraazole on DNA, RNA, and other biomolecules. Additionally, further research could be conducted on the anti-inflammatory and anti-oxidant properties of Tetraazole. Finally, further research could be conducted on the potential applications of Tetraazole in medicinal chemistry, biochemistry, and materials science.
合成法
Tetraazole can be synthesized in several different ways. One of the most common methods is the condensation of 1-chloro-3-nitrobenzene and 3,4-dichlorobenzaldehyde. This reaction is usually conducted in aqueous medium with the use of an acid catalyst, such as sulfuric acid, and is followed by a series of purification steps. Another method of synthesis is the reaction of 1-chloro-3-nitrobenzene and 3,4-dichlorobenzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction is usually carried out in an organic solvent, such as ethanol or methanol.
科学的研究の応用
Tetraazole has been extensively studied for its applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in pharmaceutical and biochemical reactions, and as a ligand in coordination chemistry. In addition, Tetraazole has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and materials science. For example, Tetraazole has been investigated for its potential as an inhibitor of certain enzymes, such as cytochrome P450, and as an anticancer agent.
特性
IUPAC Name |
1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3N4/c14-9-2-1-3-10(7-9)20-13(17-18-19-20)8-4-5-11(15)12(16)6-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFLPJMKUHQPBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=NN=N2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-1,2,3,4-tetraazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


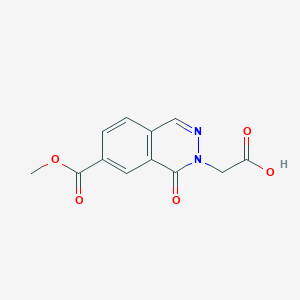
![3-chloro-2-{[1-(3-nitro-2-pyridinyl)-1H-1,2,4-triazol-3-yl]sulfanyl}-5-(trifluoromethyl)pyridine](/img/structure/B2789005.png)
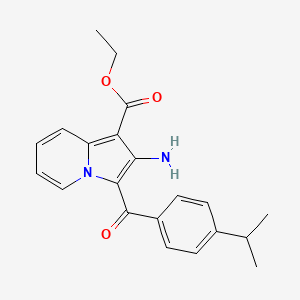
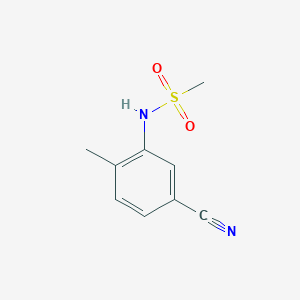


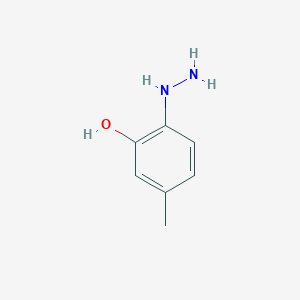
![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide](/img/structure/B2789013.png)
![2-((6-(Benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone](/img/structure/B2789015.png)
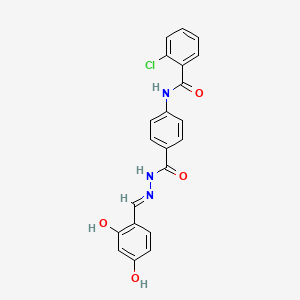

![4-(4,4-Difluorocyclohexanecarbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2789023.png)
